Technical Guide: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5)
Technical Guide: 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5)
This technical guide provides an in-depth analysis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (CAS 76587-28-5), a critical heterocyclic building block in medicinal chemistry.
Executive Summary
4,6-Diamino-2-methylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine scaffold characterized by a fully substituted aromatic ring. Unlike its mono-amino analogue (a Vitamin B1 intermediate), this diamino variant serves as a specialized precursor for fused heterocyclic systems, including purines , pteridines , and pyrimido[4,5-d]pyrimidines . Its dense array of hydrogen-bond donors (two amino groups) and a versatile electrophilic handle (nitrile group) makes it an invaluable scaffold for developing adenosine receptor antagonists, kinase inhibitors, and antifolate therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 76587-28-5 |
| IUPAC Name | 4,6-Diamino-2-methylpyrimidine-5-carbonitrile |
| Synonyms | 2-Methyl-4,6-diamino-5-cyanopyrimidine; 4,6-Diamino-2-methyl-5-pyrimidinecarbonitrile |
| Molecular Formula | C₆H₇N₅ |
| Molecular Weight | 149.15 g/mol |
| SMILES | N#CC1=C(N)N=C(C)N=C1N |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
| pKa (Predicted) | ~3.5 (Pyrimidine N1/N3 protonation) |
Structural Significance
The molecule features a "push-pull" electronic system :
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Electron Donors (+M): Two amino groups at positions 4 and 6 strongly donate electron density into the ring.
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Electron Acceptor (-M): The nitrile group at position 5 withdraws electron density, stabilizing the molecule and increasing the acidity of the amino protons.
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Steric Anchor: The 2-methyl group provides metabolic stability and restricts rotation in enzyme binding pockets compared to a hydrogen substituent.
Synthetic Pathways & Mechanism[3][5]
The synthesis of the 4,6-diamino core requires a different strategy than the standard Mannich reaction used for mono-amino pyrimidines. The most robust route involves the condensation of acetamidine with malononitrile dimer (2-amino-1,1,3-tricyanopropene).
Reaction Mechanism (The Cyclization Cascade)
The formation of the pyrimidine ring follows a step-wise addition-elimination mechanism:
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Nucleophilic Attack: The free base of acetamidine attacks the electrophilic vinyl carbon of the malononitrile dimer.
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Intermediate Stabilization: Formation of an acyclic imidoylamidine intermediate.
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Intramolecular Cyclization: The second nitrogen of the amidine attacks the nitrile carbon.
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Aromatization: Tautomerization and loss of a leaving group (often HCN or NH3 depending on exact dimer variant) establishes the aromatic pyrimidine core.
DOT Visualization: Synthesis Workflow
The following diagram illustrates the convergent synthesis and subsequent derivatization pathways.
Caption: Convergent synthesis of CAS 76587-28-5 from acetamidine and malononitrile dimer, leading to fused heterocycles.
Experimental Protocols
Laboratory Scale Synthesis (10g Scale)
Note: This protocol assumes the use of standard Schlenk line techniques to exclude moisture.
Reagents:
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Acetamidine Hydrochloride (1.1 eq)
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Malononitrile Dimer (2-amino-1,1,3-tricyanopropene) (1.0 eq)
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Sodium Ethoxide (2.5 eq)
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Ethanol (Anhydrous)
Procedure:
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Preparation of Free Base: In a 250 mL round-bottom flask, dissolve Sodium Ethoxide (2.5 eq) in anhydrous Ethanol (100 mL). Add Acetamidine Hydrochloride (1.1 eq) and stir at room temperature for 30 minutes to liberate the free amidine.
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Addition: Add Malononitrile Dimer (1.0 eq) portion-wise to the stirring solution. The reaction is slightly exothermic; monitor temperature.
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Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: 10% MeOH in DCM).
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Workup: Cool the reaction mixture to 0°C in an ice bath. The product typically precipitates as a solid.
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Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove sodium salts, followed by cold ethanol (1 x 10 mL).
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Purification: Recrystallize from DMF/Water or Ethanol if necessary. Dry in a vacuum oven at 50°C for 12 hours.
Analytical Validation
To ensure the integrity of the synthesized core, the following analytical signatures must be verified:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 2.35 ppm (s, 3H, CH₃ at C2).
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δ 7.20–7.50 ppm (br s, 4H, 2 x NH₂ ). Note: Amino protons may appear as two distinct peaks if hydrogen bonding restricts rotation.
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IR Spectroscopy (ATR):
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2210–2220 cm⁻¹ (Sharp C≡N stretch).
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3300–3450 cm⁻¹ (Doublet, NH stretch).
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LC-MS:
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[M+H]⁺ peak at 150.1 m/z .
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Applications in Drug Discovery[3]
Adenosine Receptor Antagonists
The 4,6-diamino-5-cyanopyrimidine scaffold mimics the adenine core of adenosine. By modifying the amino groups (e.g., alkylation) or the C2-methyl group, researchers can develop potent antagonists for A1 and A2A adenosine receptors , which are targets for treating Parkinson's disease and renal failure.
Antifolates and Antibacterials
This compound is a direct precursor to 2,4-diaminopteridines (methotrexate analogues).
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Mechanism: Condensation of the 4,5-diamino moiety (obtained after nitrile reduction) or direct reaction of the 4-amino-5-cyano system with alpha-halo ketones yields pteridines that inhibit Dihydrofolate Reductase (DHFR).
Insect Growth Regulators (IGRs)
The structure is homologous to Dicyclanil (4,6-diamino-2-cyclopropylpyrimidine-5-carbonitrile), a potent IGR used in veterinary medicine. The 2-methyl variant (CAS 76587-28-5) serves as a model compound for structure-activity relationship (SAR) studies to optimize lipophilicity and metabolic stability in this class of agrochemicals.
Safety & Handling (HSE)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Nitrile Hazard: Although the nitrile group is stable, metabolic or thermal decomposition can theoretically release cyanide. Handle in a well-ventilated fume hood.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine groups are susceptible to oxidation over long periods.
References
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PubChem. 4,6-Diamino-2-methylpyrimidine-5-carbonitrile (Compound Summary). National Library of Medicine. [Link]
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Movassaghi, M. & Hill, M. D. (2006).[1] Single-Step Synthesis of Pyrimidine Derivatives.[2][1][3] Journal of the American Chemical Society.[1] [Link]
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ResearchGate. Synthesis of pyrimidines from amidines and malononitrile dimer.[Link]
